N-(2-amino-2-methylpropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-2-methylpropyl)butanamide is an organic compound with the molecular formula C8H18N2O It is a derivative of butanamide, featuring an amino group attached to a secondary carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)butanamide can be achieved through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with butanoyl chloride under basic conditions. The reaction typically proceeds as follows:
Step 1: 2-amino-2-methyl-1-propanol is reacted with butanoyl chloride in the presence of a base such as triethylamine.
Step 2: The resulting intermediate is then purified and isolated to obtain this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-methylpropyl)butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(2-amino-2-methylpropyl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-amino-2-methylpropyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)butanamide: Similar structure but with an ethyl group instead of a methyl group.
N-(2-amino-2-methylpropyl)acetamide: Similar structure but with an acetamide group instead of a butanamide group.
Uniqueness
N-(2-amino-2-methylpropyl)butanamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)butanamide |
InChI |
InChI=1S/C8H18N2O/c1-4-5-7(11)10-6-8(2,3)9/h4-6,9H2,1-3H3,(H,10,11) |
InChI Key |
KNGVCCXNQADNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCC(C)(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.